molecular formula C22H24N2O2 B4186159 2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide

2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide

Cat. No. B4186159
M. Wt: 348.4 g/mol
InChI Key: VFGGYZCAUPDGFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide is a chemical compound that belongs to the class of indole-based compounds. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Scientific Research Applications

2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit significant anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of 2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in cancer cell proliferation and inducing apoptosis in cancer cells. Additionally, it may exert its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide in lab experiments is its potential for use in drug discovery and medicinal chemistry. However, one of the limitations is that the compound may be difficult to synthesize and purify, which can make it challenging to obtain sufficient quantities for experiments.

Future Directions

There are several future directions for research on 2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide. One potential direction is to further investigate its anti-cancer activity and determine its efficacy in animal models. Additionally, further studies are needed to fully understand its mechanism of action and explore its potential applications in the treatment of neurodegenerative diseases. Finally, future research may focus on developing more efficient and cost-effective methods for synthesizing and purifying this compound.

properties

IUPAC Name

2-(3-acetyl-7-ethylindol-1-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-3-18-10-7-11-19-20(16(2)25)14-24(22(18)19)15-21(26)23-13-12-17-8-5-4-6-9-17/h4-11,14H,3,12-13,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGGYZCAUPDGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC(=O)NCCC3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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